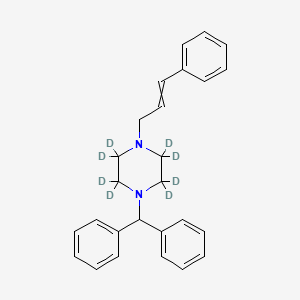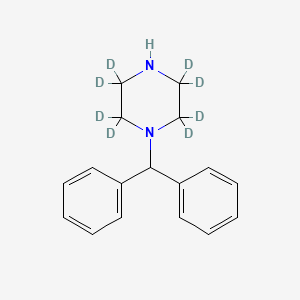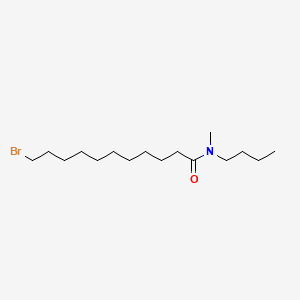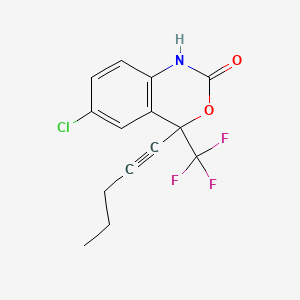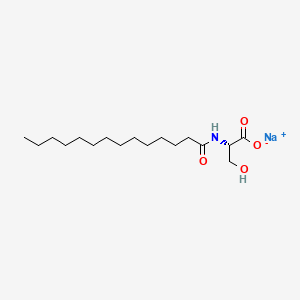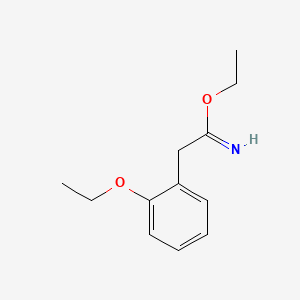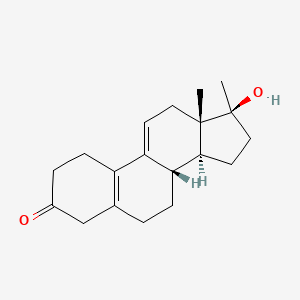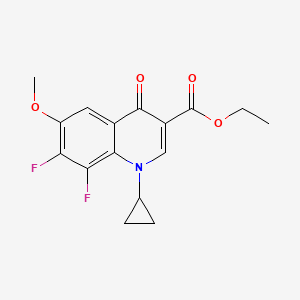
1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinolone class. This compound is notable for its complex structure, which includes a quinoline core substituted with cyclopropyl, difluoro, methoxy, and ethyl ester groups. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is often derived from aniline derivatives.
Cyclopropylation: Introduction of the cyclopropyl group is achieved through cyclopropanation reactions, often using diazo compounds.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The methoxy group is added via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to introduce the ethyl ester group, commonly using ethanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Used in the development of new pharmaceuticals, especially antibiotics.
Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of compounds derived from 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A related compound with additional methoxy and fluorine substituents.
Uniqueness: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its cyclopropyl and difluoro groups enhance its stability and potency as an antibacterial agent compared to other quinolones.
This compound’s unique structure and properties make it a valuable intermediate in the synthesis of advanced pharmaceuticals and a subject of ongoing research in medicinal chemistry.
特性
IUPAC Name |
ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)12(17)13(14)18/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQYUXHBKLYIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
